![molecular formula C15H28N2O3 B14754327 4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B14754327.png)
4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester
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Overview
Description
4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of aliphatic flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at position 4 of the spiro ring . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive . Industrial production methods typically optimize these synthetic routes to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids, such as BF3·Et2O, and nucleophiles like NaN3 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with NaN3 can yield azido derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a promising target for new antituberculosis drugs . Additionally, spirocyclic compounds like this one have been explored as agonists of the free fatty acid receptor FFA1, inhibitors of soluble epoxide hydrolase, and various antibacterial agents . The unique structural features of this compound make it a valuable scaffold for drug design and development.
Mechanism of Action
The mechanism of action of 4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this essential transporter in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth . The exact molecular interactions and pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester can be compared with other spirocyclic compounds, such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane and 4-azido-9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane . These compounds share similar structural features but differ in their substituents and specific applications. The unique combination of flexibility and limited degrees of freedom in the spirocyclic scaffold makes this compound particularly valuable in drug design and development.
Properties
Molecular Formula |
C15H28N2O3 |
---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-7-5-15(6-8-17)10-12(11-16)4-9-19-15/h12H,4-11,16H2,1-3H3 |
InChI Key |
QLGXFJZGDOFJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)CN |
Origin of Product |
United States |
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